REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[NH2:8][C:5]1[C:4]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Name
|
ice
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Quantity
|
500 g
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
while stirring at 25° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated at 160° C.
|
Type
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STIRRING
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Details
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while stirring for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
|
Upon cooling to 25° C.
|
Type
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FILTRATION
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Details
|
The resulting precipitate was collected by vacuum filtration
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Type
|
WASH
|
Details
|
rinsed with water
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Name
|
|
Type
|
product
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Smiles
|
NC1=NC=C(C=C1S(=O)(=O)Cl)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |